molecular formula C8H13ClN2O2 B2433303 ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride CAS No. 1204423-21-1

ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride

Cat. No.: B2433303
CAS No.: 1204423-21-1
M. Wt: 204.65
InChI Key: WGLBRWZYFSHFDJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study the biological activity of pyrrole derivatives, including their antimicrobial, antiviral, and anticancer properties.

    Material Science: It is also explored for its potential use in the development of novel materials, such as conductive polymers and organic semiconductors.

Comparison with Similar Compounds

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 4-amino-1H-pyrrole-3-carboxylate: Lacks the methyl group at the 1-position, which can affect its chemical reactivity and biological activity.

    Methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate: Has a methyl ester instead of an ethyl ester, influencing its solubility and pharmacokinetic properties.

    4-Amino-1-methyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of esters and amides.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-amino-1-methylpyrrole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)6-4-10(2)5-7(6)9;/h4-5H,3,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLBRWZYFSHFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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